![molecular formula C16H16ClN3O B12614115 4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one CAS No. 648894-90-0](/img/structure/B12614115.png)
4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one is a complex organic compound with the chemical formula C₁₆H₁₆ClN₃O This compound is known for its unique structure, which includes a hydrazinylidene group and a propylimino group attached to a cyclohexa-2,5-dien-1-one ring
Méthodes De Préparation
The synthesis of 4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one typically involves the reaction of 4-chlorophenylhydrazine with a suitable aldehyde or ketone under specific conditions . The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one include:
- 4-[2-(4-Chlorophenyl)diazenyl]-2-methylcyclohexa-2,5-dien-1-one
- 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity
Propriétés
Numéro CAS |
648894-90-0 |
|---|---|
Formule moléculaire |
C16H16ClN3O |
Poids moléculaire |
301.77 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)diazenyl]-2-(propyliminomethyl)phenol |
InChI |
InChI=1S/C16H16ClN3O/c1-2-9-18-11-12-10-15(7-8-16(12)21)20-19-14-5-3-13(17)4-6-14/h3-8,10-11,21H,2,9H2,1H3 |
Clé InChI |
GAPTXGXTDJRFOV-UHFFFAOYSA-N |
SMILES canonique |
CCCN=CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


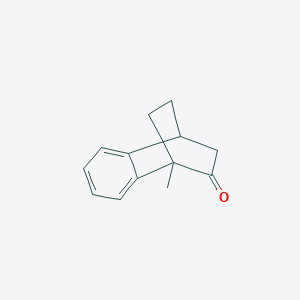
![2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B12614035.png)

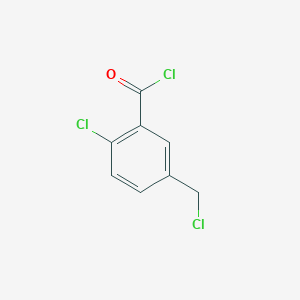
![2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol](/img/structure/B12614061.png)
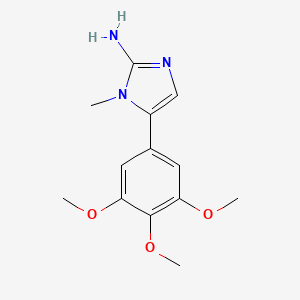
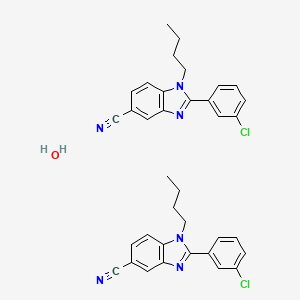
methanone](/img/structure/B12614085.png)
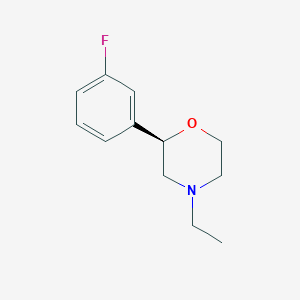
![4-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}hexanal](/img/structure/B12614093.png)
![9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12614094.png)


![5,6-Dimethyl-3-(naphthalen-1-yl)-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12614100.png)
